molecular formula C19H28BN3O5 B12299561 3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid

3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid

Cat. No.: B12299561
M. Wt: 389.3 g/mol
InChI Key: PFZUWUXKQPRWAL-UHFFFAOYSA-N
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Description

3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexylamine derivative, followed by the introduction of the aminoethyl group. Subsequent steps involve the formation of the benzo[e][1,2]oxaborinine ring and the attachment of the carboxylic acid group. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting a carboxylic acid to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid would produce an alcohol.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.

    Biology: Its functional groups enable interactions with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s potential bioactivity suggests applications in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties could be exploited in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s amino and hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the benzo[e][1,2]oxaborinine ring may interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid: shares similarities with other boron-containing compounds, such as boronic acids and boronate esters.

    Boronic acids: These compounds are widely used in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles.

    Boronate esters: These esters are valuable intermediates in the synthesis of complex organic molecules and have applications in drug discovery.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C19H28BN3O5

Molecular Weight

389.3 g/mol

IUPAC Name

3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid

InChI

InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)

InChI Key

PFZUWUXKQPRWAL-UHFFFAOYSA-N

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O

Origin of Product

United States

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